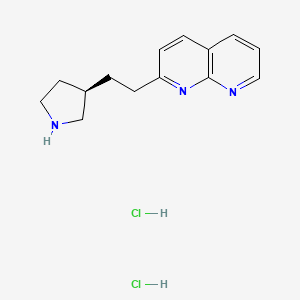

(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used as a research tool to study the biochemical and physiological effects of various compounds on the human body. In

Applications De Recherche Scientifique

Hydrogen Bonding and Complexation Studies

- Association of Naphthyridines and Benzoates: An investigation into the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates was conducted. This study focused on the classical substituent effect on the association and the formation of complexes involving hydrogen bonding, as evidenced by NMR spectroscopy and quantum chemical calculations (Ośmiałowski et al., 2013).

Pharmaceutical Development

- Synthesis for Idiopathic Pulmonary Fibrosis Treatment: A diastereoselective synthesis of a compound related to (R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride was developed, potentially aiding in the treatment of Idiopathic Pulmonary Fibrosis. This compound is currently undergoing clinical trials (Anderson et al., 2016).

Material Science and Chemistry

- Synthesis of Ligands for Metal Complexes: The 4-carboxy-1,8-naphthyrid-2-yl moiety was synthesized for use as a ligand component in metal complexes. The focus was on promoting lower energy electronic absorption in the metal complexes and providing a useful tether for anchoring the ligand to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

Biochemistry and Molecular Biology

- Investigation of Antibacterial Activity: The synthesis and characterization of compounds derived from 2-chloro-1,8-Naphthyridine-3-carbaldyhyd were carried out. These compounds were screened for their in vitro antibacterial activity and showed promising results (Fayyadh, 2018).

Organic Chemistry and Synthesis

- Development of New Organic Compounds: Studies focused on the rearrangement of pyrrolo[3,4-c]pyridine-1,3-diones to the 2,7-naphthyridine ring. This research provided insights into the synthesis of naphthyridine rings from pyrrolo[3,4-c]pyridine and assessed their anticancer activities in vitro (Wagner et al., 2009).

Propriétés

IUPAC Name |

2-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,8-naphthyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.2ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;2*1H/t11-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDFCNZNZRJRQL-NVJADKKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CCC2=NC3=C(C=CC=N3)C=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2841636.png)

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)

![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)

![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)